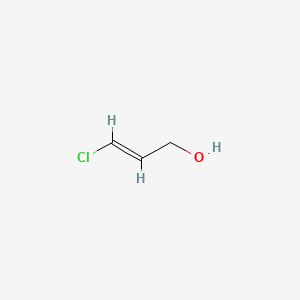

trans-3-Chloroallyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

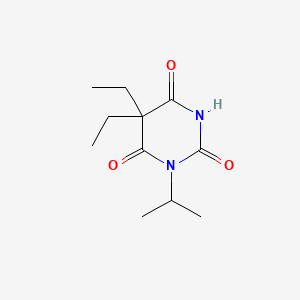

Trans-3-Chloroallyl alcohol: , also known as (E)-3-Chloro-2-propen-1-ol, is an organic compound with the molecular formula C3H5ClO. It is a primary alcohol with a chlorine atom attached to the second carbon of the allyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trans-3-Chloroallyl alcohol can be synthesized through several methods. One common method involves the reaction of allyl alcohol with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position . Another method involves the treatment of 3-chloroallyl chloride with a base, such as sodium hydroxide, to produce the alcohol .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the synthesis of other chemicals, such as herbicides. The production process typically involves the chlorination of allyl alcohol followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Trans-3-Chloroallyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form trans-3-Chloroacrolein.

Reduction: The compound can be reduced to form trans-3-Chloropropanol.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Trans-3-Chloroacrolein.

Reduction: Trans-3-Chloropropanol.

Substitution: Various substituted allyl alcohols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Trans-3-Chloroallyl alcohol has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in studies involving microbial degradation and cometabolic processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of trans-3-Chloroallyl alcohol involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. For example, it can be metabolized by enzymes such as dehalogenases, which catalyze the removal of the chlorine atom . These interactions can result in various biological effects, including antimicrobial activity and potential toxicity .

Vergleich Mit ähnlichen Verbindungen

Trans-3-Chloroallyl alcohol can be compared with other similar compounds, such as:

Cis-3-Chloroallyl alcohol: Similar in structure but with different spatial arrangement of atoms.

2-Chloroallyl alcohol: Chlorine atom attached to a different carbon in the allyl group.

3-Chloroacrylic acid: Contains a carboxyl group instead of an alcohol group

Uniqueness: this compound is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a compound of significant interest .

Eigenschaften

CAS-Nummer |

4643-05-4 |

|---|---|

Molekularformel |

C3H5ClO |

Molekulargewicht |

92.52 g/mol |

IUPAC-Name |

(Z)-3-chloroprop-2-en-1-ol |

InChI |

InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2/b2-1- |

InChI-Schlüssel |

HJGHXDNIPAWLLE-UPHRSURJSA-N |

SMILES |

C(C=CCl)O |

Isomerische SMILES |

C(/C=C\Cl)O |

Kanonische SMILES |

C(C=CCl)O |

Key on ui other cas no. |

4643-06-5 |

Synonyme |

3-chloro-2-propen-1-ol 3-chloroallyl alcohol 3-chloroallyl alcohol, (E)-isomer 3-chloroallyl alcohol, (Z)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the formation pathways of trans-3-chloroallyl alcohol in the environment?

A1: this compound is identified as a key degradation product of 1,3-dichloropropene (1,3-D), a common soil fumigant. Studies demonstrate that the degradation rate of 1,3-D to this compound, along with other metabolites like cis-3-chloroallyl alcohol and cis/trans-3-chloroacrylic acid, varies depending on soil type and microbial activity. [1, 2, 3] For instance, soils with a history of repeated 1,3-D application exhibit enhanced degradation rates, suggesting microbial adaptation and the potential for bioremediation strategies. [3]

Q2: Is there evidence of microbial metabolism of this compound?

A2: Yes, research indicates that specific bacteria isolated from soil can metabolize both cis- and this compound. [4] Further investigation into cometabolic degradation pathways, potentially utilizing batch and continuous cultures, may provide insights into the bioremediation of these compounds. [5]

Q3: What is the molecular structure and formula of this compound?

A3: this compound has the molecular formula C3H5ClO. Its structure comprises a three-carbon chain with a hydroxyl group (-OH) attached to the first carbon, a chlorine atom (-Cl) attached to the third carbon, and a double bond between the second and third carbons. The "trans" configuration indicates that the chlorine atom and the hydroxyl group are located on opposite sides of the double bond.

Q4: Are there any known synthetic applications of this compound?

A4: While not extensively explored as a synthetic reagent, this compound serves as a starting material in the synthesis of specific compounds. For example, it plays a role in the stereoselective synthesis of pear ester, a flavoring agent. [6, 7]

Q5: Does this compound pose any environmental risks?

A5: Given its origin as a degradation product of the soil fumigant 1,3-D, understanding the environmental fate and potential impact of this compound is crucial. Research focusing on its ecotoxicological effects, persistence in soil and water, and potential for bioaccumulation is necessary to develop strategies for its mitigation and responsible management. [1, 2, 3]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

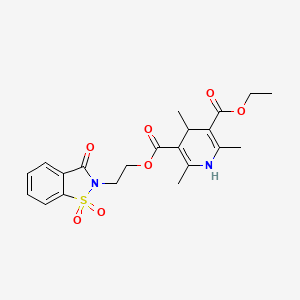

![[1-[4-Methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] 3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride](/img/structure/B1199503.png)

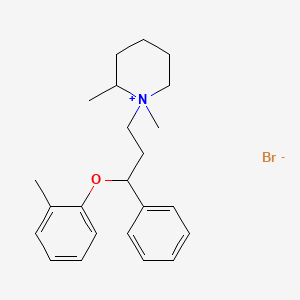

![12-Hydroxybenzo[a]pyrene](/img/structure/B1199512.png)

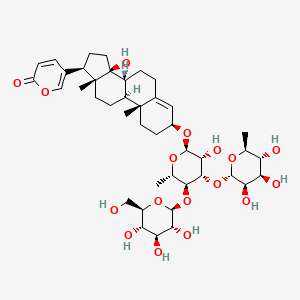

![3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride](/img/structure/B1199519.png)